molecular formula C12H12OS B350156 3-(Phenylsulfanyl)-2-cyclohexen-1-one CAS No. 75717-39-4

3-(Phenylsulfanyl)-2-cyclohexen-1-one

Cat. No.: B350156
CAS No.: 75717-39-4
M. Wt: 204.29g/mol
InChI Key: FLVCHPNSGFNWRI-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C12H12OS It is a derivative of cyclohexenone, where a phenylsulfanyl group is attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

3-(Phenylsulfanyl)-2-cyclohexen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-2-cyclohexen-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the cyclohexenone ring. This can influence the compound’s behavior in different chemical environments, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the phenylsulfanyl group.

    3-Phenylcyclohex-2-en-1-one: Similar structure but lacks the sulfur atom.

    3-Phenylsulfonylcyclohex-2-en-1-one: An oxidized form with a sulfonyl group instead of a sulfanyl group.

Uniqueness

3-(Phenylsulfanyl)-2-cyclohexen-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and interactions, making it valuable for specific synthetic applications .

Properties

CAS No.

75717-39-4

Molecular Formula

C12H12OS

Molecular Weight

204.29g/mol

IUPAC Name

3-phenylsulfanylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8H2

InChI Key

FLVCHPNSGFNWRI-UHFFFAOYSA-N

SMILES

C1CC(=CC(=O)C1)SC2=CC=CC=C2

Canonical SMILES

C1CC(=CC(=O)C1)SC2=CC=CC=C2

Origin of Product

United States

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